molecular formula C21H14 B12653105 Benzo(e)pyrene, methyl- CAS No. 41699-04-1

Benzo(e)pyrene, methyl-

Cat. No.: B12653105
CAS No.: 41699-04-1
M. Wt: 266.3 g/mol
InChI Key: WBXTZNRNKDKGAY-UHFFFAOYSA-N
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Description

Benzo(e)pyrene, methyl- is a derivative of benzo(e)pyrene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple aromatic rings fused together. Benzo(e)pyrene, methyl- is known for its structural complexity and potential biological activity. It is a colorless compound that can be found in various environmental sources, including coal tar, cigarette smoke, and grilled foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo(e)pyrene, methyl- typically involves the methylation of benzo(e)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(e)pyrene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of benzo(e)pyrene, methyl- often involves large-scale methylation processes using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzo(e)pyrene, methyl- involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound .

Comparison with Similar Compounds

Uniqueness: Benzo(e)pyrene, methyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. Its distinct structure allows for targeted studies on the effects of methylation on PAHs .

Properties

CAS No.

41699-04-1

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

3-methylbenzo[e]pyrene

InChI

InChI=1S/C21H14/c1-13-9-11-19-17-7-3-2-6-16(17)18-8-4-5-14-10-12-15(13)21(19)20(14)18/h2-12H,1H3

InChI Key

WBXTZNRNKDKGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=C1)C5=CC=CC=C5C4=CC=C3

Origin of Product

United States

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